

Remibrutinib: A Technical Guide to Target Engagement and Validation

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This document provides an in-depth technical overview of **remibrutinib** (LOU064), a potent and highly selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It details the mechanism of action, target engagement validation through key experiments, and the pharmacodynamic evidence supporting its clinical development.

Core Mechanism of Action: Selective BTK Inhibition

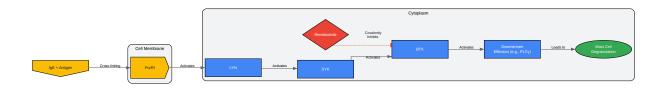
Remibrutinib is an oral, small-molecule inhibitor that covalently binds to a cysteine residue (Cys481) in the active site of BTK.[1] A key feature of its design is its ability to bind to an inactive conformation of the kinase, a mechanism that contributes to its "best-in-class" selectivity profile and distinguishes it from first-generation BTK inhibitors.[1][2] This high selectivity is crucial for minimizing off-target effects, which is particularly important for therapies intended for chronic autoimmune and inflammatory conditions.[1][3]

BTK is a critical cytoplasmic tyrosine kinase expressed in various immune cells, including B cells, mast cells, and basophils.[3] It functions as a key signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors (FcɛRI and FcyR).[3][4] By inhibiting BTK, **remibrutinib** effectively blocks these signaling cascades, preventing the activation of these cells and the subsequent release of histamine and other pro-inflammatory mediators that drive diseases like chronic spontaneous urticaria (CSU).[5][6][7]

The BTK Signaling Pathway in Mast Cells



In mast cells, the cross-linking of the high-affinity IgE receptor (FcɛRI) by IgE-antigen complexes initiates a signaling cascade.[8] This leads to the activation of early signaling enzymes like LYN and SYK, which in turn activate BTK.[8] Activated BTK is essential for downstream signaling that results in mast cell degranulation and the release of inflammatory mediators.[5] **Remibrutinib** intervenes by irreversibly binding to BTK, thereby halting this cascade.[8]



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Caption: Simplified BTK signaling pathway in mast cells and **remibrutinib**'s point of intervention.

Quantitative Data on Target Engagement and Selectivity

The potency, binding affinity, and selectivity of **remibrutinib** have been quantified through various biochemical and cellular assays.

Potency and Binding Affinity

Remibrutinib demonstrates potent inhibition of BTK in biochemical assays and blocks downstream signaling in cellular models.[9] Its high affinity is reflected by a subnanomolar dissociation constant (Kd).[5]



Parameter	Value	Assay Type	Source
BTK IC50	1.3 nM	Biochemical Kinase Assay	[9]
FcyR-induced IL-8	2.5 nM	THP-1 Cellular Assay	[9]
Anti-IgM/IL-4 CD69	18 nM	Human B-Cell Assay	[9]
BTK Kd	0.63 nM	Preclinical Binding Study	[5]

Kinase Selectivity Profile

A preclinical study highlighted **remibrutinib**'s high selectivity for BTK compared to other related kinases.[5] This selectivity is a key differentiator from less-selective BTK inhibitors.[3]

Kinase	Kd (nM)	Selectivity vs. BTK (Fold)	Source
втк	0.63	1x	[5]
TEC	110	175x	[5]
ВМХ	540	857x	[5]
ITK, EGFR, ERBB2, ERBB4, JAK3	>10,000	>15,873x	[5]

Clinical Pharmacodynamics: Target Engagement in Humans

Phase I clinical trials in healthy subjects established the relationship between **remibrutinib** dose and in-vivo BTK engagement. Due to its covalent binding mechanism, **remibrutinib** achieves sustained pharmacodynamic effects despite a short systemic residence time.[10]



> 30 mg > 95% For at least 24 hours [10][11][12]	Dose (Single Ascending Dose - SAD)	Blood BTK Occupancy	Timepoint	Source
2 30 mg > 35% Pol at least 24 mours [10][11][12]	≥ 30 mg	> 95%	For at least 24 hours	[10][11][12]

Dose (Multiple Ascending Dose - MAD)	Blood BTK Occupancy	Timepoint	Source
≥ 10 mg q.d.	Near complete (>95%)	Day 12 predose	[10][11][12]

Dose (Multiple Ascending Dose - MAD)	Downstream Effect (Basophil Inhibition)	Timepoint	Source
≥ 50 mg q.d.	Near complete inhibition of CD63	Day 12 predose	[10][12]
≥ 100 mg q.d.	Near complete inhibition of Skin Prick Test (SPT)	Day 12 predose	[10][12]

Detailed Experimental Protocols

Validating the target engagement of **remibrutinib** involves a multi-tiered approach, from biochemical assays to pharmacodynamic assessments in clinical settings.

Biochemical BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of **remibrutinib** on the enzymatic activity of purified BTK.

Methodology:

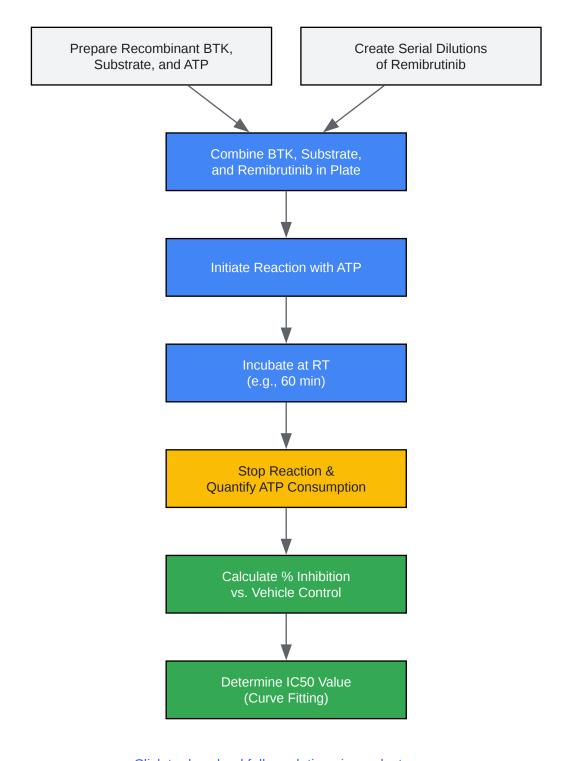
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- Enzyme and Substrate Preparation: Recombinant human BTK enzyme and a specific peptide substrate are prepared in a kinase assay buffer.
- Compound Dilution: **Remibrutinib** is serially diluted to a range of concentrations.
- Reaction Initiation: The BTK enzyme, substrate, and remibrutinib (or vehicle control) are combined in microplate wells. The reaction is initiated by the addition of ATP.
- Incubation: The reaction mixture is incubated at a controlled temperature for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
- Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system where the amount of remaining ATP is measured (less ATP corresponds to higher kinase activity).
- Data Analysis: The signal is converted to percent inhibition relative to the vehicle control. The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.





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Caption: Workflow for a typical biochemical BTK kinase inhibition assay.

Cellular Target Engagement Assay (NanoBRET)

Cellular target engagement assays confirm that the drug can enter the cell and bind to its target in a physiological context. The NanoBRET (Bioluminescence Resonance Energy Transfer)

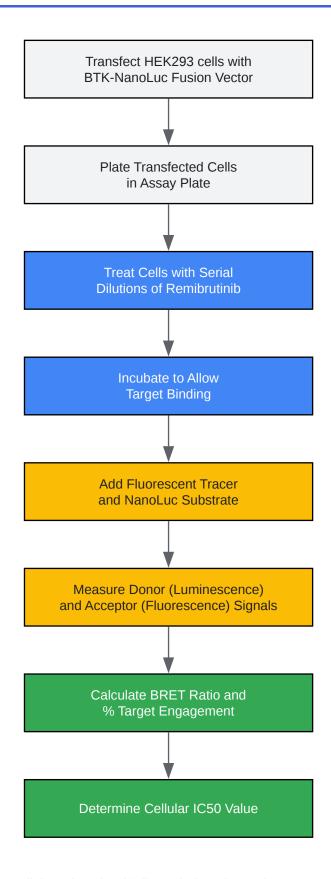


assay is a common method for this.

Methodology:

- Cell Line Preparation: A suitable human cell line (e.g., HEK293) is transiently transfected with a plasmid encoding BTK fused to a NanoLuc luciferase enzyme.
- Cell Plating: Transfected cells are plated into multi-well plates and allowed to adhere.
- Compound Treatment: Cells are treated with serial dilutions of **remibrutinib** and incubated for a set period (e.g., 90 minutes) to allow for cellular entry and target binding.[13]
- Probe Addition: A fluorescently-labeled tracer that also binds to the BTK active site is added to the cells, along with a cell-impermeable substrate for the NanoLuc enzyme.
- Signal Detection: The plate is read on a luminometer capable of detecting both the donor (NanoLuc) and acceptor (fluorescent tracer) signals. BRET occurs when the tracer is bound to the BTK-NanoLuc fusion protein.
- Data Analysis: **Remibrutinib** binding displaces the fluorescent tracer, leading to a decrease in the BRET signal. The IC₅₀ is calculated from the concentration-dependent decrease in the BRET ratio.[13]





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Caption: General workflow for a NanoBRET cellular target engagement assay.



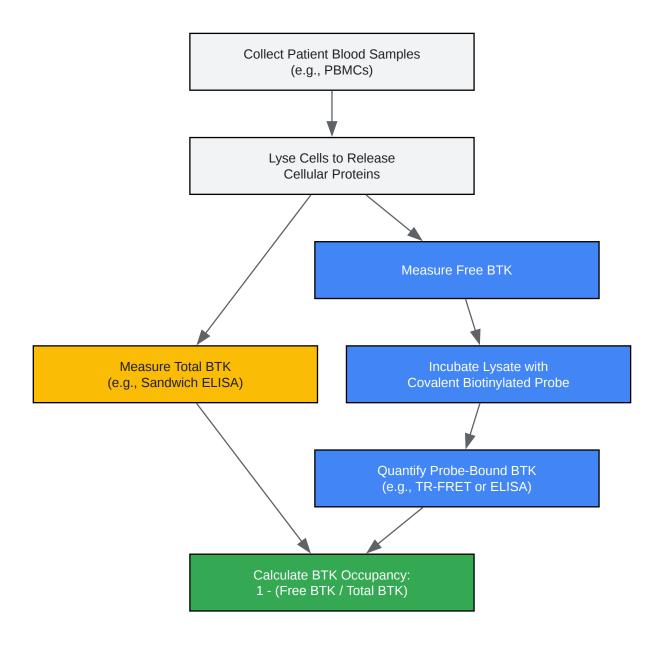
Pharmacodynamic BTK Occupancy Assay

This assay is crucial for clinical trials to directly measure the extent and duration of target binding in patients' cells (e.g., peripheral blood mononuclear cells - PBMCs).

Methodology:

- Sample Collection: Whole blood samples are collected from subjects at various time points before and after **remibrutinib** administration.
- Cell Lysis: PBMCs are isolated and lysed to release cellular proteins, including BTK.
- Free BTK Detection: The lysate is incubated with a biotinylated probe that, like remibrutinib, covalently binds to Cys481 of BTK.[14] This probe will only bind to BTK molecules that are not already occupied by remibrutinib.
- Immunoassay: The amount of probe-bound BTK is quantified using an immunoassay format, such as an ELISA or a homogeneous time-resolved fluorescence (TR-FRET) assay.[14][15]
 In this setup, an anti-BTK antibody captures the protein, and a streptavidin-europium conjugate detects the biotinylated probe.
- Total BTK Measurement: In parallel, the total amount of BTK protein in the lysate is measured, typically using a sandwich ELISA with two different anti-BTK antibodies.
- Occupancy Calculation: BTK occupancy is calculated as: 100 * [1 (Free BTK Level / Total BTK Level)].





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Caption: Workflow for a pharmacodynamic BTK occupancy assay in clinical samples.

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